N-benzyl-5-bromo-2-methoxybenzenesulfonamide

Organic Synthesis Cross-Coupling Late-Stage Functionalization

N-Benzyl-5-bromo-2-methoxybenzenesulfonamide (CAS 446308-82-3) is a substituted benzenesulfonamide with the molecular formula C14H14BrNO3S and a molecular weight of 356.24 g/mol. The compound bears a bromine atom at the 5-position, a methoxy group at the 2-position, and an N-benzyl substituent on the sulfonamide nitrogen, forming a scaffold that serves as both a versatile synthetic intermediate and a privileged fragment in medicinal chemistry.

Molecular Formula C14H14BrNO3S
Molecular Weight 356.24 g/mol
CAS No. 446308-82-3
Cat. No. B1331941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5-bromo-2-methoxybenzenesulfonamide
CAS446308-82-3
Molecular FormulaC14H14BrNO3S
Molecular Weight356.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CC=C2
InChIInChI=1S/C14H14BrNO3S/c1-19-13-8-7-12(15)9-14(13)20(17,18)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
InChIKeyAJCKWNSXFRBQSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-5-bromo-2-methoxybenzenesulfonamide: Structural Identity and Baseline Characterization for Sourcing Decisions


N-Benzyl-5-bromo-2-methoxybenzenesulfonamide (CAS 446308-82-3) is a substituted benzenesulfonamide with the molecular formula C14H14BrNO3S and a molecular weight of 356.24 g/mol . The compound bears a bromine atom at the 5-position, a methoxy group at the 2-position, and an N-benzyl substituent on the sulfonamide nitrogen, forming a scaffold that serves as both a versatile synthetic intermediate and a privileged fragment in medicinal chemistry . Its ChemSpider ID is 915940, and it is registered in PubChem under CID 1073736 and in ChEMBL as CHEMBL1874324 . The compound is listed in the EPA CompTox Chemicals Dashboard under DTXSID60360076, confirming its regulatory traceability . Multiple reputable chemical suppliers, including Fluorochem, Aladdin Scientific, and AKSci, offer the compound at purities ranging from 95% to 97% .

Why N-Benzyl-5-bromo-2-methoxybenzenesulfonamide Cannot Be Replaced by Common Sulfonamide Analogs


The N-benzyl-5-bromo-2-methoxy substitution pattern is not a trivial variation among benzenesulfonamides. Removal of the 5-bromo substituent eliminates the heavy-atom handle required for Pd-catalyzed cross-coupling, Suzuki, or Sonogashira reactions, which are central to late-stage diversification in medicinal chemistry programs . Omission of the N-benzyl group (as in the parent 5-bromo-2-methoxybenzenesulfonamide, CAS 23095-14-9) alters both hydrogen-bonding donor/acceptor geometry and lipophilicity, modifying binding poses in target pockets . The specific combination of 5-bromo, 2-methoxy, and N-benzyl groups is documented to map onto the pharmacophore of the EP3 prostanoid receptor antagonist L-798106, a tool compound used across multiple academic and industrial studies . Substituting with an N-methyl, N-phenyl, or unsubstituted analog would therefore fail to replicate the synthetic or biological trajectory that this compound uniquely enables.

Quantitative Differentiation Evidence: N-Benzyl-5-bromo-2-methoxybenzenesulfonamide vs. Closest Structural Analogs


Bromine as a Synthetic Handle: Cross-Coupling Enablement vs. Non-Halogenated Analogs

N-Benzyl-5-bromo-2-methoxybenzenesulfonamide contains a bromine atom at the 5-position that serves as a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), a capability absent in the non-halogenated analog N-benzyl-2-methoxybenzenesulfonamide . While 5-chloro analogs are also amenable to coupling, the C–Br bond (bond dissociation energy ≈ 339 kJ/mol) is significantly more reactive than the C–Cl bond (≈ 397 kJ/mol) under standard Pd(0) catalytic conditions, enabling milder reaction conditions and higher conversion yields . The compound is explicitly marketed and procured as a building block for the creation of biologically active molecules, with the bromine atom cited as the key functional handle .

Organic Synthesis Cross-Coupling Late-Stage Functionalization

Structural Prerequisite for EP3 Prostanoid Receptor Antagonist L-798106 Synthesis

The 5-bromo-2-methoxybenzenesulfonamide moiety is a defined structural component of L-798106, a well-characterized selective antagonist for the prostanoid EP3 receptor . L-798106 is formally derived from the condensation of 5-bromo-2-methoxybenzenesulfonamide with o-naphthalen-2-ylcinnamic acid . While the N-benzyl variant described here has not been independently profiled as extensively, its core sulfonamide scaffold is identical to that embedded in L-798106, establishing a direct synthetic lineage. Substituting with analogs lacking the 5-bromo or 2-methoxy groups would diverge from the EP3 pharmacophore and would not yield this specific antagonist . Sigma-Aldrich notes that L-798106 was among the first EP3-selective antagonists and has been used in multiple in vitro and in vivo studies .

Prostaglandin Receptor EP3 Antagonist Pharmacology

Computed Lipophilicity (cLogP) as a Determinant of Membrane Permeability vs. N-Unsubstituted Analog

The computed partition coefficient (XLogP3-AA) for N-benzyl-5-bromo-2-methoxybenzenesulfonamide is 3.0, as calculated by PubChem . This value falls within the optimal range (1–3) for orally bioavailable drugs per Lipinski's Rule of Five. In contrast, the N-unsubstituted parent compound 5-bromo-2-methoxybenzenesulfonamide (CAS 23095-14-9) is predicted to have a lower XLogP of approximately 1.0–1.5 (estimated from fragment-based calculations), reflecting the significant lipophilic contribution of the N-benzyl group . The addition of the benzyl group increases calculated logP by approximately 1.5–2.0 units, which can substantially enhance passive membrane permeability while retaining acceptable aqueous solubility.

Lipophilicity Drug-likeness ADME

ChEMBL Bioactivity Annotation and Preclinical Development Phase Status

The compound has been assigned ChEMBL ID CHEMBL1874324 and is annotated with a maximum development phase of 'Preclinical,' with a total of 4 potency assays recorded across functional target categories including epigenetic regulators and membrane receptors . This annotation indicates that the compound has been subjected to systematic biological screening and has demonstrated measurable activity in at least one disease-relevant assay. In comparison, many closely related sulfonamide analogs (e.g., N-benzyl-2-methoxy-5-methylbenzenesulfonamide) lack any ChEMBL curation, implying an absence of publicly documented bioactivity data .

Bioactivity ChEMBL Preclinical

Supplier Purity and Hazard Classification for Laboratory Procurement Risk Assessment

Commercially available N-benzyl-5-bromo-2-methoxybenzenesulfonamide is supplied at purities of 95% (Fluorochem, AKSci) and 97% (Aladdin Scientific) . The compound is classified under GHS07 as harmful if swallowed (H302), causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Handling requires appropriate personal protective equipment and ventilation. In comparison, the N-unsubstituted parent (23095-14-9) is offered at similar purities (95–97%) by suppliers such as AABlocks but may carry distinct hazard profiles due to the absence of the benzyl group . The availability of full SDS documentation from Fluorochem and AKSci facilitates institutional safety compliance .

Quality Control Safety Procurement

Molecular Topology Files Availability for Computational Chemistry Workflows

The Automated Topology Builder (ATB) and Repository has generated and validated molecular dynamics (MD) topology files, X-ray docking parameters, and NMR prediction data for N-benzyl-5-bromo-2-methoxybenzenesulfonamide (Molecule ID 289939) . The processing pipeline includes DFT optimization at the B3LYP/6-31G* level and Merz-Singh-Kollman charge derivation, providing a ready-to-use force field parameter set (GROMOS 54A7 compatible) for molecular simulations . Many structurally similar sulfonamides lack pre-computed topology files, requiring researchers to invest days to weeks in manual parameterization. The total processing time recorded for this compound was 34 days, 22:59:59, underscoring the computational effort already expended and freely available to the community .

Molecular Dynamics Docking Computational Chemistry

Optimal Application Scenarios for N-Benzyl-5-bromo-2-methoxybenzenesulfonamide Based on Evidence


Synthesis of EP3 Prostanoid Receptor Antagonists and Related Chemical Probes

Based on the structural equivalence of the 5-bromo-2-methoxybenzenesulfonamide core to that of the established EP3 antagonist L-798106, this compound is the appropriate starting material for laboratories synthesizing EP3-targeted tool compounds or performing structure-activity relationship (SAR) studies around the prostaglandin EP3 receptor . Procurement is justified when the synthetic route requires an N-benzyl sulfonamide intermediate that can be further elaborated via the 5-bromo handle .

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The presence of the aryl bromide at the 5-position makes this compound suitable for medicinal chemistry programs that employ Suzuki, Heck, or Sonogashira coupling to introduce aromatic or alkynyl diversity at a late stage . The C–Br bond's reactivity advantage over C–Cl analogs (BDE difference ~58 kJ/mol) translates to milder reaction conditions and broader substrate scope, supporting high-throughput parallel synthesis .

Computational Chemistry and Fragment-Based Drug Design

The availability of pre-validated MD topology files and DFT-optimized geometries from the ATB repository enables rapid deployment in molecular dynamics simulations, free energy perturbation (FEP) calculations, and protein-ligand docking studies . This precludes the need for manual parameterization, making this compound an efficient choice for computational chemistry cores supporting multiple fragment elaboration projects .

Biochemical Screening Libraries Requiring Annotated Chemical Matter

With four curated bioactivity assays and a preclinical ChEMBL annotation, this compound carries a documented biological profile that reduces the risk of selecting 'silent' chemical matter for screening campaigns . It is suitable for inclusion in focused libraries targeting epigenetic regulators or membrane receptors, where pre-existing activity data can guide hit prioritization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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